molecular formula C10H16NO15P3 B1257485 3-Deaza-utp

3-Deaza-utp

Cat. No.: B1257485
M. Wt: 483.15 g/mol
InChI Key: IKUDFCHDBYVXHZ-PEBGCTIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deaza-utp (3-deazauridine 5'-triphosphate) is a nucleotide analog that serves as a critical research tool in biochemical and pharmacological studies, particularly for investigating pyrimidine nucleotide metabolism. Its primary research value lies in its role as a potent and selective inhibitor of CTP synthetase (CTPS), the essential enzyme responsible for the de novo synthesis of cytidine triphosphate (CTP) from uridine triphosphate (UTP) . Following cellular uptake and phosphorylation of its prodrug form, 3-deazauridine, to the active 5'-triphosphate derivative (3-deaza-utp), the compound acts as a competitive inhibitor that binds to the CTP site of CTPS . This binding action depletes intracellular CTP pools and disrupts the synthesis of cytosine nucleotides, which is a mechanism exploited to study cell proliferation and to induce apoptosis in cancer cell lines, such as myeloid leukemia cells . Research involving 3-deaza-utp has been fundamental to understanding feedback regulation in nucleotide synthesis and exploring potential anticancer strategies . The compound's specific inhibition of CTP synthetase makes it a valuable agent for modulating nucleotide pools in experimental models, aiding in the study of nucleic acid synthesis and cell cycle progression. This product is labeled For Research Use Only (RUO) . RUO products are specifically intended for laboratory research applications and are not intended for use in the diagnosis, treatment, or management of human diseases or medical conditions . They are not manufactured or validated under the standards required for in vitro diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16NO15P3

Molecular Weight

483.15 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16NO15P3/c12-5-1-2-11(7(13)3-5)10-9(15)8(14)6(24-10)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,6,8-10,14-15H,3-4H2,(H,19,20)(H,21,22)(H2,16,17,18)/t6-,8-,9-,10-/m1/s1

InChI Key

IKUDFCHDBYVXHZ-PEBGCTIMSA-N

Isomeric SMILES

C1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1C(=O)C=CN(C1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Synonyms

3-deaza-UTP
3-deazauridine 5'-triphosphate

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Research Applications

Chemical Synthesis of 3-Deazauridine (B583639) and its Phosphorylated Forms

The chemical synthesis of 3-deazauridine, also known as 4-hydroxy-1-(β-D-ribo-pentofuranosyl)-2-pyridone, was first reported in the late 1960s. One early approach involved the condensation of a bis(trimethylsilyl) derivative of 2,4-dihydroxypyridine (B17372) with 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide in acetonitrile, followed by deblocking with alcoholic ammonia (B1221849) to yield 3-deazauridine. rsc.org

Another regiospecific synthesis involves the reaction of pyridine-2(1H)-ones or their sodium salts with α-halomonosugars, such as D-glucose or D-galactose derivatives. tandfonline.com This method provides a convenient route to N-glycosides, which can serve as precursors for various 3-deazapyrimidine nucleosides. tandfonline.com

Once 3-deazauridine is synthesized, its phosphorylation to 3-deaza-UMP, 3-deaza-UDP, and ultimately 3-deaza-UTP is crucial for its biological activity. In cellular systems, 3-deazauridine is converted intracellularly to its 5'-triphosphate, 3-deaza-UTP. researchgate.netcaymanchem.comscirp.org This phosphorylation typically occurs through cellular kinases, mimicking the natural pyrimidine (B1678525) nucleotide biosynthesis pathway where UMP is sequentially converted to UDP and UTP via nucleoside monophosphate kinase and nucleoside diphosphate (B83284) kinase, respectively. ontosight.aiyoutube.com

Development of Modified 3-Deazauridine Analogs for Specific Research Objectives

Modifications to the 3-deazauridine scaffold have been explored to enhance specific research applications, including altering enzyme selectivity, improving stability, or introducing new functionalities.

Fluorinated Derivatives (e.g., 3F-3DUrd) and their Synthesis

The introduction of fluorine atoms into nucleoside analogs can significantly impact their chemical and biological properties due to the high electronegativity and small atomic radius of fluorine. A notable fluorinated derivative is 3-fluoro-3-deazauridine (3F-3DUrd). researchgate.netnih.gov

The synthesis of 3F-3DUrd involves the fluorination of protected precursors. For instance, new 3-deaza-3-halouracil nucleosides, including 3-deaza-3-fluorouridine, have been prepared by fluorination of protected intermediates. kuleuven.be The resulting 3,3-difluoropyridine-2,4(1H,3H)-dione derivatives can undergo palladium-catalyzed hydrogenolysis to yield 3-deaza-3-fluorouracil compounds after deprotection. kuleuven.be

Research has shown that the introduction of a fluorine atom at C3 of 3-deazauridine can shift its antimetabolic activity. While 3-deazauridine (3DUrd) primarily inhibits CTP synthetase (CTP-S) upon conversion to its triphosphate, leading to selective depletion of CTP pools, 3F-3DUrd exhibits a different mechanism. researchgate.netnih.gov The 3F-3DUrd monophosphate inhibits the orotidylate decarboxylase (ODC) activity of the UMP synthase enzyme complex, an early step in pyrimidine nucleotide biosynthesis. researchgate.netnih.gov This results in the concomitant depletion of both intracellular UTP and CTP pools. researchgate.netnih.gov

Table 1: Comparison of Antimetabolic Activity: 3DUrd vs. 3F-3DUrd

CompoundPrimary Target Enzyme (as triphosphate)Effect on Nucleotide Pools
3-Deazauridine (3DUrd)CTP Synthetase (CTP-S) researchgate.netnih.govDepletes CTP pools researchgate.netnih.gov
3-Fluoro-3-deazauridine (3F-3DUrd)Orotidylate Decarboxylase (ODC) researchgate.netnih.govDepletes UTP and CTP pools researchgate.netnih.gov

Phosphonate (B1237965) Analogues of 3-Deazauridine-4-phosphate

Phosphonate analogues are designed to replace the labile phosphate (B84403) ester oxygen with a more stable methylene (B1212753) or difluoromethylene group, offering hydrolytic stability. Four novel analogues of uridine-4-phosphate (U-4-P) and 3-deazauridine-4-phosphate (3-deazaU-4-P) have been synthesized where the labile phosphate ester oxygen was replaced with a methylene or difluoromethylene group. nih.govacs.orgacs.org

The synthesis of the methylene analogue of 3-deazaU-4-P (compound 3) was achieved by ribosylation of protected 4-(phosphonomethyl)-2-hydroxypyridine, followed by deprotection. nih.govacs.org For the difluoromethylene derivative (compound 4), electrophilic fluorination was used to prepare protected 4-(phosphonodifluoromethyl)-2-hydroxypyridine, which served as a key building block for subsequent ribosylation and deprotection. nih.govacs.orgacs.org These phosphonate analogues are of interest as potential inhibitors of enzymes like cytidine (B196190) triphosphate synthetase (CTPS), which catalyzes the formation of CTP via a UTP-4-phosphate intermediate. nih.govacs.orgresearchgate.net

Table 2: Key Phosphonate Analogues of 3-Deazauridine-4-phosphate

Analogue TypeSynthesis ApproachStability FeatureResearch Interest
Methylene AnalogueRibosylation of protected 4-(phosphonomethyl)-2-hydroxypyridine, followed by deprotection. nih.govacs.orgReplaces labile phosphate ester oxygen with methylene. nih.govacs.orgPotential CTPS inhibitors. nih.govacs.orgresearchgate.net
Difluoromethylene AnalogueElectrophilic fluorination of protected 4-(phosphonomethyl)-2-hydroxypyridine to form 4-(phosphonodifluoromethyl)-2-hydroxypyridine, followed by ribosylation and deprotection. nih.govacs.orgReplaces labile phosphate ester oxygen with difluoromethylene. nih.govacs.orgPotential CTPS inhibitors with enhanced stability. nih.govacs.orgresearchgate.net

Other Chemically Modified Nucleoside and Nucleotide Analogs in Related Studies

Beyond fluorinated and phosphonate derivatives, various other chemical modifications have been explored to create a diverse range of 3-deazauridine and related nucleoside/nucleotide analogs for research. These modifications can occur in the sugar moiety, the nucleobase, or the phosphate group, influencing their interaction with biological targets. ekb.eg

For instance, C3-arylated-3-deazauridine derivatives have been synthesized and evaluated for their biological activities. nih.gov Such modifications can lead to compounds with altered inhibitory profiles or novel biological activities, as seen in studies exploring their antiherpetic properties. nih.gov The development of diazaphenoxathiin nucleosides from 3-deazauracil derivatives also represents an avenue for creating new scaffolds with potential research applications, including the conversion of 3-deazauridine to 3-deazacytidine (B1204519) via these intermediates. nih.gov

The broader field of nucleobase-modified nucleosides and nucleotides also includes analogs with "non-hydrogen bonding" functional groups, which are used as mechanistic probes for DNA polymerase activity and fidelity during replication. frontiersin.org These studies investigate the contributions of shape/size, nucleobase hydrophobicity, and pi-electron interactions to DNA stability and function, challenging traditional views on the necessity of hydrogen bonding. frontiersin.org

Enzymatic Synthesis and Incorporation of 3-Deaza-UTP Analogs into Nucleic Acids

Enzymatic methods offer advantages such as improved regio- and stereoselectivity and milder reaction conditions for the synthesis of nucleoside-5'-triphosphates and their analogs. mdpi.com While chemical synthesis has been standard, enzymatic approaches are gaining traction. mdpi.com

For 3-deaza-UTP analogs, enzymatic synthesis typically involves the phosphorylation of the corresponding nucleoside or nucleoside monophosphate. Enzymes like nucleoside monophosphate kinases (NMKs) and nucleoside diphosphate kinases (NDPKs) are crucial for converting nucleoside monophosphates to diphosphates and then triphosphates, respectively. mdpi.com

The incorporation of modified nucleoside triphosphates, including 3-deaza-UTP analogs, into nucleic acids can be achieved using various polymerases. T7 RNA polymerase, for example, has been systematically studied for its ability to incorporate base-modified RNA using modified ribonucleoside triphosphates as substrates. rsc.org While the efficiency of incorporation can vary depending on the modification, enzymatic polymerization provides a versatile platform for generating functionalized nucleic acids for applications like DNA-tagging, labeling, and the creation of catalytic nucleic acids. rsc.orgnih.gov

Research has also explored the enzymatic incorporation of other modified UTP analogs, such as azide-modified UTP, into oligoribonucleotides via in vitro transcription reactions. researchgate.net This allows for post-transcriptional chemical functionalization using click chemistry, providing a modular approach to label oligonucleotides for biophysical assays. researchgate.net

Prodrug Strategies for Enhanced Intracellular Delivery in Research Models

Prodrug strategies are employed to enhance the intracellular delivery and bioavailability of nucleoside analogs, including 3-deazauridine, in research models. This is particularly important for compounds that may have poor membrane permeability or are rapidly metabolized extracellularly.

3-Deazauridine itself is considered an antimetabolite prodrug. researchgate.netscirp.org It is converted intracellularly to its active triphosphate form (3-deaza-UTP), which then exerts its inhibitory effects on pyrimidine nucleotide metabolism. researchgate.netcaymanchem.comscirp.org This intracellular phosphorylation is a key aspect of its mechanism of action, allowing the nucleoside to enter cells and be converted into the active nucleotide form. caymanchem.com

For other nucleoside analogs, modifications such as the insertion of ester groups (e.g., isopropylester) at the 5' end of the nucleoside can facilitate oral administration and improve intracellular uptake. scirp.org While specific prodrug examples for 3-deaza-UTP beyond its inherent prodrug nature as 3-deazauridine are less commonly detailed in general literature, the principle applies. The goal of such strategies is to overcome barriers to cellular entry and ensure that sufficient concentrations of the active compound (or its phosphorylated form) reach the intracellular targets. This approach is vital for maximizing the efficacy of these research tools in various cellular and animal models, allowing for more effective studies of their biochemical effects.

Mechanistic Elucidation of 3 Deaza Utp S Biochemical and Molecular Interactions

Inhibition of Cytidine (B196190) Triphosphate Synthetase (CTPS) by 3-Deaza-UTP

3-Deaza-UTP, the intracellularly phosphorylated form of the prodrug 3-deazauridine (B583639) (3DUrd), exerts its primary antimetabolic effect by inhibiting Cytidine Triphosphate Synthetase (CTPS) researchgate.netresearchgate.netkuleuven.benih.gov. CTPS is a crucial enzyme that catalyzes the amination of Uridine (B1682114) Triphosphate (UTP) to form Cytidine Triphosphate (CTP), representing the final and rate-limiting step in the de novo pyrimidine (B1678525) synthesis pathway umich.edubiorxiv.orgresearchgate.netfrontiersin.org. This inhibition is central to 3-Deaza-UTP's biochemical and molecular interactions within the cell.

Competitive Inhibition Kinetics with UTP

3-Deaza-UTP acts as a competitive inhibitor of CTPS with respect to its natural substrate, UTP nih.govnih.govumich.edubiorxiv.orgescholarship.org. This means that 3-Deaza-UTP structurally mimics UTP, allowing it to bind to the active site of CTPS and prevent UTP from binding and undergoing conversion to CTP. Early kinetic studies demonstrated that 3-Deaza-UTP effectively inhibits the enzymatic synthesis of CTP. For instance, the inhibition constant (K_i) for 3-Deaza-UTP against purified calf liver CTPS was determined to be 5.3 × 10⁻⁶ M umich.edu. This competitive interaction highlights the molecular mimicry employed by 3-Deaza-UTP to interfere with pyrimidine metabolism.

Impact on Intracellular CTP Pool Dynamics

The inhibition of CTPS by 3-Deaza-UTP leads to a pronounced and selective depletion of intracellular CTP and deoxycytidine triphosphate (dCTP) pools researchgate.netkuleuven.benih.govnih.govnih.gov. This reduction in CTP availability has significant consequences for cellular processes that rely on this nucleotide, including DNA replication, RNA synthesis, and phospholipid biosynthesis nih.govumich.edubiorxiv.orgnih.govdovepress.comresearchgate.netontosight.ai. Studies in L1210 leukemia cells, for example, showed a dose- and time-dependent reduction in CTP and dCTP pools following 3-deazauridine treatment nih.gov. Conversely, this inhibition can lead to an increase in UTP pools due to the blockage of its conversion to CTP nih.gov. The cellular effects of 3-deazauridine, such as growth inhibition, can be reversed by supplementing the cells with cytidine or uridine, underscoring the direct link between CTPS inhibition, CTP depletion, and cellular viability nih.govbiorxiv.orgresearchgate.net.

The table below summarizes the typical changes observed in nucleotide pools upon 3-deazauridine treatment:

Nucleotide PoolEffect of 3-Deazauridine TreatmentReference
CTPMarkedly Decreased researchgate.netkuleuven.benih.govnih.govnih.gov
dCTPMarkedly Decreased nih.govnih.gov
UTPIncreased or Unchanged umich.edunih.gov
ATPModestly Increased (in some cell lines) nih.gov
GTPModestly Increased (in some cell lines) nih.gov

Differential Sensitivity of CTPS Isoforms (CTPS1, CTPS2) to 3-Deaza-UTP

Human cells express two distinct isoforms of CTPS: CTPS1 and CTPS2 nih.govresearchgate.netresearchgate.netnih.govdovepress.comresearchgate.net. Research has revealed differential sensitivities of these isoforms to inhibition by 3-deazauridine (often referred to as 3-DU). CTPS1 generally exhibits higher intrinsic enzymatic activity and is more resistant to inhibition by 3-deazauridine compared to CTPS2 nih.govresearchgate.netresearchgate.netnih.govdovepress.comresearchgate.net. This differential sensitivity implies that CTPS2 is more susceptible to the inhibitory effects of 3-Deaza-UTP, potentially due to a lower affinity for UTP, which allows the competitive inhibitor to be more effective nih.gov. The distinct roles and sensitivities of these isoforms suggest that targeting specific CTPS isoforms could have varying impacts on cellular proliferation and pyrimidine metabolism.

Inhibition of Orotidylate Decarboxylase (ODC) by Specific Analogs (e.g., 3F-3DUrd)

While 3-Deaza-UTP primarily targets CTPS, the introduction of specific chemical modifications to the 3-deazauridine structure can significantly alter its enzymatic target. A notable example is 3-fluoro-3-deazauridine (3F-3DUrd), an analog where a fluorine atom is introduced at the C3 position of 3-deazauridine researchgate.netresearchgate.netkuleuven.benih.gov. This seemingly small structural change leads to a profound shift in its antimetabolic activity.

3F-3DUrd, upon intracellular phosphorylation to its monophosphate (3F-3DUMP), becomes an inhibitor of Orotidylate Decarboxylase (ODC) researchgate.netresearchgate.netkuleuven.benih.gov. ODC is an enzyme involved in an earlier step of the de novo pyrimidine nucleotide biosynthesis pathway, catalyzing the decarboxylation of orotidylate to uridine monophosphate (UMP) wikipedia.orgwikipedia.orghsnstore.pl. The reason for this target shift is that 3F-3DUrd's monophosphate is not efficiently converted to its diphosphate (B83284) or triphosphate derivatives within the cell, thus preventing significant CTPS inhibition researchgate.netresearchgate.netkuleuven.beresearchgate.net.

Alterations in UTP and CTP Pool Levels

The shift in the primary enzymatic target from CTPS to ODC by 3F-3DUrd results in a distinct impact on intracellular nucleotide pools compared to 3-deazauridine. Unlike 3-deazauridine, which primarily depletes CTP, 3F-3DUrd leads to a concomitant depletion of both intracellular UTP and CTP pools researchgate.netresearchgate.netkuleuven.benih.gov. This dual depletion arises because ODC inhibition blocks the synthesis of UMP, a precursor to UTP, which in turn limits the substrate available for CTP synthesis. This profound impact on both UTP and CTP pools highlights the altered metabolic consequences of this fluorinated analog.

Effects on Pyrimidine Nucleotide Biosynthesis and Metabolism Pathways

Both 3-Deaza-UTP and its analog 3F-3DUrd exert their effects by disrupting the intricate network of pyrimidine nucleotide biosynthesis and metabolism. Pyrimidine nucleotides, including UTP and CTP, are essential building blocks for nucleic acids (DNA and RNA) and play crucial roles in various cellular processes, such as phospholipid synthesis and glycosylation nih.govumich.edubiorxiv.orgnih.govdovepress.comresearchgate.netontosight.aiwikipedia.org.

3-Deaza-UTP's impact: By competitively inhibiting CTPS, 3-Deaza-UTP directly impedes the conversion of UTP to CTP, leading to a reduction in the CTP pool. This disruption affects DNA replication and RNA synthesis, as sufficient CTP is critical for these processes biorxiv.orgnih.gov. The decrease in CTP can also affect other CTP-dependent metabolic reactions.

3F-3DUrd's impact: The inhibition of ODC by 3F-3DUrd, an earlier step in the de novo pathway, results in a broader impact, affecting the synthesis of UMP, and consequently, UTP. This leads to a dual depletion of both UTP and CTP pools, thereby broadly impacting pyrimidine availability for various cellular functions researchgate.netkuleuven.benih.gov.

Interference with Nucleic Acid Synthesis (RNA and DNA)

The primary mechanism by which 3-Deaza-UTP interferes with nucleic acid synthesis involves its potent inhibition of cytidine triphosphate (CTP) synthetase (CTPS) bmrb.iocaymanchem.comuni-freiburg.de. CTP synthetase is a crucial enzyme responsible for the de novo synthesis of CTP from UTP, ATP, and glutamine. Upon intracellular phosphorylation, 3-Deaza-UTP acts as a competitive inhibitor of CTPS, vying with the natural substrate UTP caymanchem.com. This competitive inhibition leads to a significant depletion of intracellular CTP pools bmrb.io.

Research findings highlight the impact of this depletion on both RNA and DNA synthesis. In L1210 tumor cells, treatment with 3-deazauridine, which is then converted to 3-Deaza-UTP, was observed to inhibit nucleic acid synthesis, specifically affecting the labeling of DNA and RNA by uridine-3H and cytidine-H bmrb.io. The reduction in CTP levels, a key precursor for nucleic acids, compromises the availability of building blocks essential for DNA replication and RNA transcription. While 3-deazauridine treatment stimulated the uptake of deoxycytidine-3H into DNA, it simultaneously inhibited the uptake of other 3H-labeled deoxyribonucleosides like deoxyuridine, thymidine (B127349), deoxyadenosine, and deoxyguanosine, indicating a broader disruption of nucleotide metabolism impacting DNA synthesis bmrb.iouni-freiburg.de.

Inhibition of Ribonucleotide Reduction to Deoxyribonucleotides

Beyond its direct impact on CTP synthesis, 3-Deaza-UTP's metabolic pathway also influences the reduction of ribonucleotides to deoxyribonucleotides. Ribonucleotide reductase (RNR) is a pivotal enzyme that catalyzes the conversion of ribonucleoside diphosphates (NDPs) into their corresponding deoxyribonucleoside diphosphates (dNDPs), which are the direct precursors for DNA synthesis and repair.

Influence on Other Enzyme Systems and Cellular Pathways

Beyond its direct effects on nucleic acid synthesis, 3-Deaza-UTP, primarily through its active metabolite 3-deazauridine, influences other enzyme systems and cellular pathways, predominantly those involved in pyrimidine metabolism. The significant depletion of CTP pools due to CTPS inhibition by 3-Deaza-UTP has broad implications for cellular processes that rely on CTP bmrb.io. CTP is not only a building block for RNA and DNA but also a high-energy molecule involved in the synthesis of phospholipids (B1166683) and the glycosylation of proteins caymanchem.com.

The disruption of pyrimidine nucleotide pools, including both CTP and UTP (in the case of fluorinated 3-deazauridine analogs affecting orotidylate decarboxylase), can have a profound impact on cellular metabolism and proliferation. For instance, 3-deazauridine has been shown to inhibit the growth of tumor cells, an effect that can be reversed by the addition of uridine and cytidine, highlighting the critical role of pyrimidine nucleotide balance bmrb.iocaymanchem.comuni-freiburg.de.

While 3-Deaza-UTP is primarily known for its role in pyrimidine metabolism, it's important to differentiate it from other deaza-analogs. For example, 3-deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, affects methylation and inflammatory responses, demonstrating distinct mechanisms of action for different deaza-compounds. The specificity of 3-Deaza-UTP's action lies in its structural mimicry of uridine nucleotides, making it a targeted inhibitor of pyrimidine biosynthesis.

Biological Roles and Cellular Impact in Preclinical Research Models

Effects on Cell Proliferation and Metabolism in Various Cell Lines

The inhibition of CTP synthetase by 3-deazauridine (B583639) has a direct and significant impact on cell proliferation and metabolism across various cell lines. CTP is essential for nucleic acid metabolism and DNA replication, making its de novo production by CTPS vital for proliferating cells, including cancer cells nih.govniph.go.jpchem960.com.

Research has demonstrated that 3-deazauridine causes a dose-dependent decrease in cell proliferation in several Group 3 medulloblastoma (G3 MB) cell lines wikipedia.org. This inhibitory effect can be reversed by supplementing the cells with either uridine (B1682114) or cytidine (B196190), confirming that the impact on proliferation is specifically due to the inhibition of CTP synthetase activity nih.govwikipedia.orgctdbase.org.

Studies on HEK cells deficient in CTP synthetase isoforms (CTPS1 and CTPS2) have revealed differential sensitivities to 3-deazauridine nih.govniph.go.jpctdbase.org. CTPS1, identified as the main contributor to cell proliferation, exhibits higher intrinsic enzymatic activity and is more resistant to inhibition by 3-deazauridine compared to CTPS2 nih.govniph.go.jp. The contribution of CTPS2 to cell proliferation is modest when CTPS1 is expressed but becomes essential in the absence of CTPS1 nih.govniph.go.jp. For instance, proliferation of CTPS1-low and CTPS1-KO (knockout) HEK cells was notably reduced or completely abolished in response to 3-deazauridine, whereas control/wild-type and CTPS2-KO cells showed weak or no response at low concentrations ctdbase.org.

The impact of 3-deazauridine on cell proliferation is summarized in the table below:

Cell Line/ModelEffect of 3-Deazauridine (3-DU)ReversibilityKey MechanismReference
HEK cells (CTPS1-KO)Proliferation notably reduced or abolishedRescued by cytidineSelective inhibition of CTPS1 nih.govctdbase.org
HEK cells (CTPS1-low)Proliferation notably reducedRescued by cytidineInhibition of CTPS1 nih.govctdbase.org
HEK cells (CTPS2-KO)Weak or no response to low 3-DU concentrationsN/ALess impact on CTPS2 nih.govctdbase.org
G3 Medulloblastoma cell linesDose-dependent decrease in proliferationReversed by uridine or cytidineCompetitive inhibition of CTPS1/CTPS2 wikipedia.org

Antiviral Mechanisms of Action in in vitro Systems

Nucleoside analogs, including 3-Deaza-utp, can act as antiviral agents by interfering with viral replication processes, often by targeting viral nucleic acid synthesis. The general mechanism involves their intracellular phosphorylation to triphosphate forms, which are then recognized as substrates by viral polymerases and incorporated into viral nucleic acids, leading to inhibition of viral genome replication.

3-deazauridine has demonstrated antiviral activity against RNA viruses in in vitro systems. For example, it has been tested for its potency in inhibiting Japanese B encephalitis virus multiplication in BHK-21 cell cultures. While 3-deazauridine at high concentrations can restrict both host and viral RNA synthesis, it exhibits antiviral activity at noncytotoxic levels.

A notable finding is the synergistic antiviral effect observed when 3-deazauridine is combined with other antimetabolites, such as 2-deoxy-D-glucose (2-DG). This combination was found to inhibit Japanese encephalitis virus production at noncytotoxic concentrations, whereas individual administration often resulted in cytotoxicity masking the antiviral effect. The effects of 2-DG and 3-deazauridine on BHK-21 cell growth inhibition were additive, but their combined effect on viral inhibition was clearly synergistic. This synergy allowed for an increased antiviral effect without a significant increase in cytotoxicity.

While 3-Deaza-utp primarily acts as an inhibitor of host CTP synthetase, its impact on nucleotide pools indirectly affects viral polymerase activity, as these enzymes rely on host nucleotide availability for viral genome replication. Viral RNA-dependent RNA polymerases (RdRps) are essential for RNA virus transcription and replication, making them lucrative targets for antiviral drugs.

Modulation of Nucleotide Pool Homeostasis and its Research Implications

A central biological role of 3-Deaza-utp (via 3-deazauridine) is its potent modulation of nucleotide pool homeostasis. It functions as a selective inhibitor of CTP synthetase (CTPS), the enzyme responsible for converting UTP to CTP nih.govniph.go.jpchem960.comctdbase.org. This inhibition leads to a reduction in intracellular levels of both CTP and deoxycytidine triphosphate (dCTP).

The pyrimidine (B1678525) nucleotide CTP is known to exist in limiting concentrations within cells, unlike other major nucleotides such as ATP, GTP, and UTP nih.govchem960.com. Its depletion by 3-Deaza-utp has significant research implications, as it directly impacts processes requiring these building blocks. For instance, the reduction in dCTP levels immediately blocks DNA replication. This modulation of nucleotide pools makes 3-Deaza-utp a valuable tool for studying the intricate regulation of cellular metabolism and its downstream effects on cell proliferation and nucleic acid synthesis.

The impact on nucleotide pools can be summarized as follows:

Compound/Enzyme TargetedEffect on Nucleotide PoolDownstream ImpactReference
3-Deaza-utp (via 3-DU) / CTP SynthetaseDecreases intracellular CTP and dCTP levelsBlocks DNA replication, inhibits cell proliferation nih.govniph.go.jpchem960.comwikipedia.orgctdbase.org
CTP Synthetase 1 (CTPS1)Main contributor to CTP production for proliferationHigher resistance to 3-DU inhibition nih.govniph.go.jp
CTP Synthetase 2 (CTPS2)Modest contribution to CTP productionMore sensitive to 3-DU inhibition nih.govniph.go.jp

Implications for Studying RNA and DNA Synthesis Dynamics in Cellular Contexts

Given its mechanism of action as a CTP synthetase inhibitor, 3-Deaza-utp is a valuable tool for investigating RNA and DNA synthesis dynamics in cellular contexts. By reducing the availability of CTP and dCTP, it directly interferes with the synthesis of both RNA and DNA, which are fundamental processes for cell growth, division, and viral replication nih.govchem960.com.

Researchers can utilize 3-Deaza-utp to create controlled conditions of pyrimidine nucleotide depletion, allowing for the study of how cells adapt to such metabolic stress, the compensatory pathways involved, and the specific roles of different CTPS isoforms (CTPS1 and CTPS2) in maintaining nucleic acid synthesis under varying conditions nih.govniph.go.jp. This compound enables a deeper understanding of the regulatory mechanisms governing nucleotide biosynthesis and their critical link to the fidelity and efficiency of DNA replication and RNA transcription within living cells. The ability to modulate nucleotide pools makes 3-Deaza-utp instrumental in dissecting the complex interplay between metabolism and genetic information flow.

Applications in Biochemical and Molecular Biology Research

Utilization as a Biochemical Probe for Nucleotide Metabolism Studies

3-Deazauridine (B583639), the nucleoside form of 3-deaza-UTP, acts as a prodrug that, upon intracellular conversion to its triphosphate form, inhibits CTP synthetase. researchgate.netkuleuven.be This enzyme catalyzes the conversion of UTP to CTP, a crucial step in pyrimidine (B1678525) nucleotide biosynthesis. kuleuven.belife-science-alliance.org By selectively inhibiting this enzyme, 3-deaza-UTP depletes the intracellular pools of CTP. researchgate.netkuleuven.be This characteristic makes 3-deazauridine and its triphosphate a useful biochemical probe to study the intricate pathways of nucleotide metabolism and the consequences of CTP depletion on cellular processes. researchgate.netkuleuven.benumberanalytics.com

For instance, studies have shown that the inhibitory effect of 3-deazauridine on cell proliferation can be rescued by supplementing the cells with cytidine (B196190), confirming that its primary action is the selective inhibition of CTP synthetase. life-science-alliance.org This tool allows researchers to investigate the differential roles of CTP synthetase isoforms, such as CTPS1 and CTPS2, in cell proliferation. life-science-alliance.org Research has demonstrated that CTPS1 is more critical for cell proliferation and more resistant to inhibition by 3-deazauridine compared to CTPS2. life-science-alliance.org

Furthermore, the introduction of a fluorine atom at the C3 position of 3-deazauridine (3F-3DUrd) shifts its metabolic target from CTP synthetase to orotidylate decarboxylase (ODC), another key enzyme in the de novo pyrimidine nucleotide biosynthesis pathway. researchgate.netnih.gov This modification results in the depletion of both UTP and CTP pools, providing a different tool to probe the effects of pyrimidine nucleotide starvation. researchgate.netnih.gov

Application in Atomic Mutagenesis and Structural-Functional Studies of RNA

Atomic mutagenesis, the substitution of a single atom in a molecule, is a powerful technique to dissect the structure-function relationships in biological macromolecules like RNA. nih.govnih.gov Deazanucleosides, including the precursor to 3-deaza-UTP, are instrumental in these studies. nih.govnih.gov The replacement of a nitrogen atom with a carbon atom at a specific position in the nucleobase can dramatically alter its chemical properties, providing insights into the roles of specific atoms in RNA function. nih.gov

The substitution of the N3 nitrogen of uridine (B1682114) with a carbon atom to form 3-deazauridine fundamentally changes the acid-base properties of the nucleobase. nih.gov The pKa value is altered, which affects the ionization state of the molecule under physiological conditions. researchgate.net This change also eliminates the hydrogen bond acceptor capability at this position. nih.gov Since hydrogen bonds are critical for the three-dimensional structure of RNA and its interactions with other molecules, this modification can have significant consequences. nih.govlibretexts.orgresearchgate.net

The alteration in hydrogen bonding capacity directly impacts RNA base pairing. nih.govucsd.edugoogle.com The canonical Watson-Crick base pair between uracil (B121893) and adenine (B156593) involves a hydrogen bond with the N3 atom of uracil. The absence of this nitrogen in 3-deazauracil disrupts this interaction, leading to decreased thermodynamic stability of the RNA duplex. nih.govnih.gov This destabilization can be observed through techniques like UV-spectroscopic melting experiments and NMR spectroscopy, which reveal enhanced imino proton exchange rates, indicating more dynamic and less stable base pairing. nih.gov

The modification not only affects base pairing within the RNA molecule but also its recognition by other molecules such as proteins and small molecules. nih.govnih.gov The specific pattern of hydrogen bond donors and acceptors in the major and minor grooves of the RNA helix is a key determinant for recognition. ucsd.edu By removing a hydrogen bond acceptor, 3-deaza-UTP allows researchers to probe the importance of specific contacts for RNA-protein and RNA-ligand interactions. nih.govucsd.edu

Ribozymes, or RNA enzymes, catalyze a variety of chemical reactions, and their activity often depends on specific functional groups within the RNA sequence. nih.govnih.gov Atomic mutagenesis using 3-deaza-UTP is a valuable strategy to investigate the catalytic mechanisms of ribozymes. nih.govmdpi.com By substituting a key uridine residue with 3-deazauridine, researchers can determine if the N3 atom is directly involved in catalysis, for example, by acting as a general base or by coordinating a metal ion. nih.govmdpi.com This approach has been crucial in understanding the mechanisms of phosphodiester bond cleavage and formation in various ribozymes. nih.govnih.gov

Employment in in vitro Transcription Systems for Modified RNA Synthesis

In vitro transcription is a widely used technique to synthesize large quantities of RNA from a DNA template using RNA polymerases, such as T7, T3, or SP6 polymerase. genecopoeia.comrsc.org This method can be adapted to produce modified RNA by replacing one or more of the standard nucleotide triphosphates (NTPs) with their modified counterparts, like 3-deaza-UTP. genecopoeia.comnih.gov The ability of RNA polymerases to accept modified NTPs allows for the site-specific or global incorporation of these analogs into the transcribed RNA. rsc.orgresearchgate.net

The synthesized modified RNA can then be used for a variety of applications, including structural studies by NMR or X-ray crystallography, and functional assays to investigate RNA-protein interactions, RNA catalysis, and RNAi. genecopoeia.comd-nb.info The efficiency of incorporation of modified NTPs can vary depending on the specific modification and the polymerase used. rsc.org

Use in Investigating Enzyme-Nucleotide Interactions and Specificity

3-Deaza-UTP and its analogs are valuable tools for probing the specificity and mechanism of enzymes that utilize nucleotide triphosphates as substrates. nih.gov By comparing the ability of an enzyme to bind and process the natural nucleotide versus its deaza analog, researchers can infer the importance of specific atoms and functional groups for recognition and catalysis. nih.gov

For example, studies on tRNA nucleotidyltransferase, the enzyme responsible for adding the CCA sequence to the 3' end of tRNAs, have utilized a variety of nucleotide analogs, including deaza-derivatives, to map the nucleotide-binding pocket. nih.gov Such studies have revealed that while base modifications in CTP analogs are generally well-tolerated, modifications to the sugar moiety can prevent incorporation. nih.gov Specifically, the use of CTP analogs helps to understand why UTP is excluded as a substrate, suggesting that the N3 atom is a positive determinant for recognition, while the O4 keto group is an anti-determinant. nih.gov

Role in Advancing Understanding of Nucleotide Biosynthesis and Regulation

The chemical compound 3-Deaza-utp, the triphosphate form of the uridine analogue 3-deazauridine, has been a pivotal tool in biochemical and molecular biology research for elucidating the intricacies of nucleotide biosynthesis and its complex regulatory networks. Its primary utility stems from its specific and potent inhibition of CTP synthetase (CTPS), the rate-limiting enzyme responsible for the de novo synthesis of cytidine triphosphate (CTP) from uridine triphosphate (UTP). umich.edunih.govnih.gov This inhibitory action has allowed researchers to dissect the roles of CTP synthetase, understand feedback mechanisms, and study the dynamics of nucleotide pools within the cell.

3-Deaza-utp acts as a competitive inhibitor of CTP synthetase with respect to the enzyme's natural substrate, UTP. umich.edutandfonline.comresearchgate.net Research on a purified CTP synthetase from calf liver determined the average inhibitory constant (Ki) value to be 5.3 x 10⁻⁶ M. umich.eduresearchgate.net This competitive inhibition specifically blocks the conversion of UTP to CTP, leading to a significant and selective depletion of intracellular CTP pools. nih.govnih.govresearchgate.net Consequently, this perturbation also causes a reduction in deoxycytidine triphosphate (dCTP) pools, as CTP is a precursor for dCTP synthesis. nih.govnih.govaacrjournals.org A common corresponding effect observed in treated cells is an increase in the UTP pool, the substrate that can no longer be efficiently converted. nih.gov

This specific mechanism of action has made 3-deazauridine (the precursor to 3-Deaza-utp) an invaluable agent for creating cellular models to study metabolic regulation. By inducing a state of CTP deficiency, researchers can investigate the downstream consequences on various cellular processes, including nucleic acid synthesis. nih.gov For instance, the inhibition of CTP synthesis by 3-Deaza-utp has been shown to be the primary metabolic effect, with a secondary effect being the inhibition of dCTP formation. nih.gov

Furthermore, the use of 3-deazauridine has been instrumental in the isolation and characterization of mutant cell lines with altered CTP synthetase activity. umich.edu These studies have provided deep insights into the feedback regulation of the pyrimidine biosynthesis pathway. For example, mutant Chinese hamster V79 cells resistant to 3-deazauridine were found to have expanded CTP and dCTP pools, which helped to explain mechanisms of drug resistance and the role of nucleotide pool balance in phenomena like spontaneous mutation rates. umich.edu

Research has also utilized 3-Deaza-utp to differentiate the functions and properties of CTP synthetase isoforms. Studies have revealed that the two human isoforms, CTPS1 and CTPS2, exhibit different sensitivities to inhibition by 3-deazauridine, with CTPS1 showing greater resistance. life-science-alliance.org This differential inhibition has helped to establish that CTPS1 is the primary contributor to CTP production required for cell proliferation. life-science-alliance.org

In some cell systems, such as L1210 leukemia cells, it has been postulated that 3-deazauridine may also act as a fraudulent allosteric regulator of other enzymes in the pyrimidine pathway, including carbamyl phosphate (B84403) synthetase II and uridine/cytidine kinase. nih.gov This suggests that, in addition to its direct competitive inhibition of CTP synthetase via its triphosphate form, its metabolic products might exert broader regulatory effects on nucleotide biosynthesis. nih.gov

The specificity of 3-Deaza-utp's action has been highlighted by comparative studies with modified analogues. The introduction of a fluorine atom at the C3 position of its precursor, 3-deazauridine, shifts the inhibitory target from CTP synthetase to orotidylate decarboxylase, an enzyme that acts earlier in the de novo pyrimidine pathway. researchgate.netsemanticscholar.orgnih.gov This shift results in the depletion of both UTP and CTP pools, unlike the selective CTP depletion caused by 3-Deaza-utp, further underscoring the precise role of 3-Deaza-utp as a tool to study the specific step catalyzed by CTP synthetase. researchgate.netnih.gov

Detailed Research Findings

Table 1: Effect of 3-Deazauridine (DAUR) on Nucleotide Pools in L1210 Leukemia Cells

In vivo treatment of mice bearing L1210/ara-C tumors with 100 mg/kg of DAUR produced significant, time-dependent changes in intracellular nucleotide pools.

NucleotideEffectMagnitude of ChangeTimeframeReference
CTPReduction>90%1-3 hours post-administration nih.gov
dCTPReduction>90%1-3 hours post-administration nih.gov
UTPIncreaseDose- and time-dependentObserved during treatment nih.gov
GTPModest IncreaseNot specified12 hours post-administration nih.gov
ATPMarked ExpansionNot specified12 hours post-administration nih.gov

Table 2: Inhibitory Action of 3-Deaza-utp on CTP Synthetase

Biochemical assays have characterized the inhibitory mechanism of 3-Deaza-utp on CTP synthetase from various sources.

Enzyme SourceInhibitorMechanism of InhibitionInhibitory Constant (Ki)Reference
Calf Liver (purified)3-Deaza-utpCompetitive with respect to UTP5.3 x 10⁻⁶ M umich.eduresearchgate.net
L1210 Cells (enzyme prep)3-Deaza-utpInhibitor of CTP synthesis from UTPNot specified nih.gov
Human CTPS1 vs. CTPS23-DeazauridineCompetitive with UTP substrateCTPS1 is more resistant than CTPS2 life-science-alliance.org

Structural Activity Relationships Sar and Rational Design of 3 Deaza Utp Analogs for Research

Correlating Structural Modifications with Enzyme Inhibition Specificity

3-Deazauridine (B583639) (3DUrd), the nucleoside precursor of 3-Deaza-UTP, serves as a well-documented example of how a subtle structural change can lead to significant enzyme inhibition specificity. Upon intracellular conversion to its 5'-triphosphate, 3-Deaza-UTP (3DUrd-TP) acts as a potent competitive inhibitor of CTP synthetase researchgate.netnih.govtandfonline.comcaymanchem.com. This enzyme is critical for the de novo biosynthesis of cytidine (B196190) triphosphate (CTP) from UTP. The competitive nature of this inhibition signifies that 3-Deaza-UTP effectively competes with the natural substrate, UTP, for binding to the active site of CTP synthetase.

A striking example of how further structural modification can alter enzyme specificity is observed with the introduction of a fluorine atom at the C3 position of 3DUrd, yielding 3-fluoro-3-deazauridine (3F-3DUrd) researchgate.netnih.govnih.gov. This seemingly minor substitution shifts the antimetabolic action of the compound. Unlike 3DUrd, the monophosphate derivative of 3F-3DUrd (3F-3DUrd monophosphate) does not efficiently convert to its triphosphate form intracellularly to a detectable extent. Instead, it exhibits novel inhibitory properties against orotidylate decarboxylase (ODC) , an enzyme within the UMP synthase complex that catalyzes an early step in the pyrimidine (B1678525) nucleotide biosynthesis pathway researchgate.netnih.govnih.govresearchgate.net. This shift in target enzyme specificity is attributed, in part, to the fluorine atom's effect on the pKa of the prodrug, which influences its ionization state and subsequent interactions with nucleotide kinases and metabolic enzymes researchgate.netnih.gov.

CompoundKey Structural ModificationPrimary Target EnzymeEffect on Enzyme Activity
3-Deazauridine (as 3-Deaza-UTP)Replacement of N3 with CarbonCTP SynthetaseCompetitive Inhibition researchgate.netnih.govtandfonline.comcaymanchem.com
3-Fluoro-3-deazauridine (as 3F-3DUrd monophosphate)Fluorine at C3 positionOrotidylate Decarboxylase (ODC)Inhibition researchgate.netnih.govnih.govresearchgate.net

Rational Design of Analogs to Modulate Nucleotide Pool Depletion

The distinct enzyme inhibition profiles of 3-Deaza-UTP and its fluorinated analog demonstrate a clear strategy for rationally designing compounds to modulate intracellular nucleotide pools.

3-Deaza-UTP's impact on nucleotide pools: By competitively inhibiting CTP synthetase, 3-Deaza-UTP leads to a selective depletion of intracellular CTP pools researchgate.netnih.govtandfonline.comcaymanchem.comnih.govresearchgate.netnih.govkarger.com. This targeted depletion of a specific nucleotide pool can be a powerful tool for studying cellular processes dependent on CTP availability, such as nucleic acid synthesis and lipid metabolism.

3F-3DUrd's broader impact on nucleotide pools: The rational introduction of a fluorine atom at C3 of 3DUrd, leading to 3F-3DUrd, was designed to investigate the effects of such a modification. The resulting inhibition of ODC by 3F-3DUrd monophosphate causes a concomitant depletion of both intracellular UTP and CTP pools researchgate.netnih.govnih.govresearchgate.net. This highlights how specific structural modifications can be engineered to achieve a broader or different spectrum of nucleotide pool modulation, impacting multiple downstream metabolic pathways.

CompoundEnzyme InhibitedEffect on Nucleotide Pools
3-Deaza-UTPCTP Synthetase researchgate.netnih.govtandfonline.comcaymanchem.comSelective depletion of intracellular CTP pools researchgate.netnih.govtandfonline.comcaymanchem.comnih.govresearchgate.netnih.govkarger.com
3F-3DUrd (as monophosphate)Orotidylate Decarboxylase (ODC) researchgate.netnih.govnih.govresearchgate.netConcomitant depletion of intracellular UTP and CTP pools researchgate.netnih.govnih.govresearchgate.net

Strategies for Developing Analogs with Altered Polymerase Substrate or Inhibitory Properties

While 3-Deaza-UTP is primarily known for its role in CTP synthetase inhibition and subsequent nucleotide pool depletion, its direct interaction with polymerases as a substrate or inhibitor is less commonly reported. Notably, 3-Deazauridine (3DUrd) does not appear to be incorporated into polynucleotides karger.com, suggesting that its primary mechanism of action as an antimetabolite is through metabolic pathway disruption rather than direct incorporation into nucleic acids.

However, the broader field of nucleoside analog research offers strategies for developing UTP analogs with altered polymerase properties, which could conceptually be applied to 3-Deaza-UTP if its properties were to be modified for such applications. For instance, modifications at the 5-position of UTP derivatives have been explored for their ability to act as substrates for RNA polymerases like T7 RNA polymerase researchgate.net. These studies show that even with bulky hydrophobic modifications at the C5 position, UTP derivatives can be efficiently incorporated into RNA transcripts, with varying effects on kinetic parameters (Km and Vmax) researchgate.net. Similarly, C5-heterocycle-modified 2'-deoxyuridine-5'-triphosphate (B1264416) (dUTP) probes have been shown to be substrates for DNA polymerases, with the size of the heterocycle influencing incorporation efficiency researchgate.net. These examples demonstrate that the uracil (B121893) base can be modified at various positions to influence its interaction with polymerases.

Therefore, strategies for developing 3-Deaza-UTP analogs with altered polymerase substrate or inhibitory properties would likely involve:

Modifications at other positions on the uracil ring: Introducing chemical groups at positions other than C3 (e.g., C5) could potentially enable polymerase recognition and incorporation, or introduce inhibitory effects without disrupting the 3-deaza modification's core properties.

Sugar modifications: Altering the ribose sugar moiety (e.g., 2'-modifications, 3'-deoxy modifications) could lead to chain termination properties, as seen with other nucleoside analogs like 3'-deoxyuridine (B14125) triphosphate (3'-dUTP) which acts as a chain terminator for viral RNA polymerases asm.org.

Triphosphate modifications: Changes to the triphosphate chain could also influence polymerase binding and catalytic activity, as observed with other nucleotide analogs researchgate.net.

Designing Analogs for Probing Nucleic Acid Structure and Dynamics

The design of nucleoside analogs for probing nucleic acid structure and dynamics typically involves introducing reporter groups (e.g., fluorescent moieties, heavy atoms) that are sensitive to their microenvironment or can be detected by specific biophysical techniques. While direct examples of 3-Deaza-UTP analogs designed explicitly for this purpose are not prominent in the provided research, the principles applied to other uridine (B1682114) and nucleoside analogs could be extended.

Fluorescent nucleoside analogs, often with modifications at the C5 position of pyrimidines, are widely used as probes because their photophysical properties (e.g., fluorescence intensity, lifetime, spectral shifts) are sensitive to changes in nucleic acid structure, dynamics, and interactions researchgate.netdntb.gov.uaacs.orgresearchgate.net. These analogs can be site-specifically incorporated into oligonucleotides, allowing researchers to monitor local conformational changes at the nucleotide level acs.orgresearchgate.net. For instance, C5-heterocycle-modified dUTP probes have been developed that combine fluorophores with X-ray anomalous scattering (e.g., selenium) or 19F NMR labels, enabling dual-function probing of polymerase activity and nucleic acid interactions researchgate.net.

If 3-Deaza-UTP were to be developed as a probe, potential strategies could include:

Introduction of fluorescent tags: Attaching a fluorescent moiety to the 3-deazauracil base, perhaps at a position that minimizes interference with its existing biological activity (e.g., C5, if compatible with the 3-deaza modification's electronic properties).

Isomorphic analogs: Designing analogs that are structurally similar to 3-Deaza-UTP but possess intrinsic emissive properties, allowing them to be incorporated into nucleic acids with minimal structural perturbation while providing a real-time optical readout of local environment changes asm.org.

Heavy atom labeling: Incorporating heavy atoms at specific positions for X-ray crystallography or NMR studies to gain structural insights into nucleic acid complexes.

Such rationally designed 3-Deaza-UTP analogs could potentially offer unique insights into the dynamics of RNA synthesis, RNA-protein interactions, or other processes where the native 3-deazauracil scaffold might provide a specific advantage or interaction profile.

Methodological Considerations and Research Models for 3 Deaza Utp Studies

Cell Culture Models for Investigating Cellular Responses

Cell culture systems are indispensable for studying the cellular consequences of 3-deaza-UTP treatment, offering controlled environments to dissect its impact on cellular processes.

A variety of mammalian cell lines have been instrumental in characterizing the effects of 3-deaza-UTP and related 3-deaza-nucleoside analogs.

L1210: This murine leukemia cell line has been a valuable model for studying the cytotoxicity and metabolic effects of purine (B94841) and pyrimidine (B1678525) analogs. nih.govnih.govcellosaurus.orgatcc.orgcellosaurus.org For instance, studies with the related compound 3-deazaguanine in L1210 cells have shown that its cytotoxicity is linked to its anabolic conversion to the triphosphate form and subsequent incorporation into DNA. nih.gov This leads to inhibition of DNA synthesis and cell death. nih.gov Research on L1210 cells resistant to 3-deazaguanine has highlighted the crucial role of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in the activation of the drug. nih.gov

HEK (Human Embryonic Kidney) 293: HEK 293 cells are a widely used cell line in biomedical research due to their ease of growth and high efficiency of transfection. wikipedia.orgatcc.orgnih.gov This makes them particularly suitable for studies involving the overexpression or knockdown of specific enzymes or transporters to investigate their role in the metabolism and activity of compounds like 3-deaza-UTP. wikipedia.orgnih.gov Their robust nature also makes them suitable for developing and validating new assays.

Jurkat: The Jurkat cell line, derived from a human T-cell leukemia, is a cornerstone model for studying T-cell signaling and activation. nih.gov These cells are valuable for investigating how nucleotide analogs might interfere with signaling pathways that are crucial for immune responses. nih.govnih.gov Jurkat cells can be used to assess the impact of 3-deaza-UTP on cytokine production and other markers of T-cell activation. nih.gov

Table 1: Characteristics of Mammalian Cell Lines Used in Nucleoside Analog Research

Cell Line Origin Cell Type Key Applications in Nucleoside Analog Research
L1210 Mouse (DBA/2) Lymphocytic Leukemia Cytotoxicity assays, studies on mechanisms of action and resistance. cellosaurus.orgatcc.org
HEK 293 Human Embryo Kidney Transfection studies, protein production, assay development. wikipedia.orgatcc.orgatcc.org

| Jurkat | Human | T-cell Leukemia | T-cell signaling, immune response modulation, cytokine assays. nih.gov |

Bacterial models, such as Bacillus subtilis, offer powerful systems for investigating fundamental metabolic pathways that may be targeted by nucleotide analogs. B. subtilis, a well-characterized Gram-positive bacterium, is a model organism for studying bacterial chromosome replication and cell differentiation. wikipedia.org It is known for its ability to produce a wide array of antimicrobial compounds and secreted enzymes. frontiersin.org While direct studies involving 3-deaza-UTP in B. subtilis are not extensively documented in the provided search results, this organism serves as a valuable tool for dissecting nucleotide metabolism and identifying potential enzymatic targets that could be inhibited by such analogs. wikipedia.orgnih.gov

Biochemical Assays for Enzyme Activity and Inhibition Kinetics

Biochemical assays are fundamental for directly assessing the interaction of 3-deaza-UTP with its potential enzyme targets. These assays measure the rate of an enzymatic reaction and how it is affected by the presence of an inhibitor. nih.gov By systematically varying the concentrations of the substrate and the inhibitor, detailed kinetic parameters can be determined. khanacademy.orgresearchgate.net

Key parameters obtained from these studies include:

Ki (Inhibition Constant): This value represents the concentration of inhibitor required to produce half-maximum inhibition, providing a measure of the inhibitor's potency.

IC50 (Half Maximal Inhibitory Concentration): This is the concentration of an inhibitor that causes a 50% reduction in the activity of an enzyme. mdpi.com

Different modes of inhibition, such as competitive, noncompetitive, and uncompetitive, can be distinguished by analyzing the data using graphical methods like Lineweaver-Burk plots. khanacademy.org For example, a study on tyrosinase inhibitors used an amperometric biosensor to determine IC50 values for several compounds, demonstrating the utility of such assays in characterizing enzyme inhibitors. mdpi.com

Spectroscopic Techniques for Analyzing Nucleotide Pools and Nucleic Acid Properties (e.g., HPLC, NMR)

Spectroscopic techniques are crucial for quantifying the intracellular concentrations of nucleotides and for characterizing the structural properties of nucleic acids that may have incorporated nucleotide analogs.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. nih.gov In the context of 3-deaza-UTP research, HPLC can be employed to measure the intracellular levels of 3-deaza-UTP and other nucleotides, providing insights into how the compound affects nucleotide metabolism. nih.gov For instance, a sensitive enzymatic assay coupled with HPLC has been developed to quantify UTP concentrations in biological samples, demonstrating the precision of this technique. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. utp.edu.my In studies of 3-deaza-UTP, NMR can be used to confirm the structure of the synthesized compound and to analyze its incorporation into RNA. 31P NMR, for example, can be used to monitor the relative levels of phosphocreatine (B42189) and adenosine (B11128) triphosphate (ATP) in cells, offering a window into cellular energetics. nih.gov Advanced NMR techniques can also be used for the structural characterization of heterocyclic compounds. ipb.ptnih.gov

In vitro Transcription and Replication Assays with Purified Enzymes

To directly investigate the ability of 3-deaza-UTP to act as a substrate for polymerases, in vitro transcription and replication assays are employed. These cell-free systems utilize purified enzymes and defined templates to study the incorporation of nucleotide analogs into newly synthesized RNA or DNA chains. nih.gov

In a typical in vitro transcription assay, a DNA template containing a promoter sequence (e.g., for T7 RNA polymerase) is incubated with the polymerase and a mixture of the four standard ribonucleoside triphosphates (ATP, GTP, CTP, and UTP), with one or more being radioactively or fluorescently labeled. jenabioscience.commdpi.com2bscientific.comjenabioscience.com To test 3-deaza-UTP, it would be included in the reaction mixture as a substitute for UTP. The resulting RNA products are then analyzed, typically by gel electrophoresis, to determine if 3-deaza-UTP was incorporated and whether its presence caused premature termination of transcription. nih.govresearchgate.net Similarly, in vitro replication assays with DNA polymerases can assess the incorporation of the corresponding deoxynucleotide analog into DNA. nih.gov

Advanced Computational and Structural Biology Approaches

Computational and structural biology methods provide atomic-level insights into how 3-deaza-UTP interacts with its target enzymes.

Computational Modeling: Molecular docking and molecular dynamics simulations can predict the binding mode of 3-deaza-UTP within the active site of a polymerase or other target enzymes. These models can help to rationalize experimental findings and guide the design of more potent and selective inhibitors.

Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of an enzyme in complex with 3-deaza-UTP or its corresponding monophosphate incorporated into a nucleic acid. These structures provide a detailed picture of the molecular interactions that govern substrate recognition and catalysis, offering a powerful basis for understanding the mechanism of action.

Future Directions and Emerging Research Avenues

Exploration of Novel 3-Deaza-UTP Analogs with Enhanced Specificity or Research Utility

The development of novel 3-Deaza-UTP analogs is a key area for future research, aiming to enhance their specificity for particular enzymes or to expand their utility as research tools. Modifications to the nucleobase, sugar, or phosphate (B84403) backbone can alter the analog's properties, such as its binding affinity, enzymatic incorporation efficiency, or cellular uptake. For instance, the introduction of a fluorine atom at C3 of 3-deazauridine (B583639) has been shown to shift its antimetabolic activity from inhibiting CTP synthetase to inhibiting orotidylate decarboxylase, leading to a different impact on intracellular nucleotide pools researchgate.netnih.gov. This demonstrates how subtle structural changes can profoundly influence the analog's biological target and effect.

Researchers are exploring various chemical modifications to create analogs that can:

Target specific polymerases: By designing analogs that are preferentially recognized and incorporated by certain DNA or RNA polymerases, researchers can achieve more selective labeling or inhibition of nucleic acid synthesis in specific contexts frontiersin.orgvu.ltnih.govacs.org.

Improve labeling efficiency: Analogs with enhanced enzymatic incorporation rates can lead to more efficient labeling of newly synthesized nucleic acids, which is crucial for studying dynamic cellular processes nih.gov.

Facilitate downstream applications: Incorporating functional groups (e.g., clickable moieties, fluorophores, or affinity tags) into 3-Deaza-UTP analogs can enable subsequent chemical modifications, such as "click" reactions for bioconjugation, allowing for diverse applications in diagnostics and chemical biology vu.ltnih.govacs.orgnih.govbiosan-nsk.ru.

The synthesis of base-modified nucleotides, including those with alkynes or azido (B1232118) groups, is a growing area, enabling the enzymatic synthesis of functionalized nucleic acids for various applications vu.ltnih.gov.

Integration with Multi-Omics Approaches to Elucidate Broader Cellular Effects

Integrating 3-Deaza-UTP-based studies with multi-omics approaches (genomics, transcriptomics, proteomics, and metabolomics) holds immense promise for a comprehensive understanding of its broader cellular effects. Multi-omics data integration allows for a holistic view of biological systems by examining interrelationships between different biomolecules frontiersin.orgnih.govembopress.org.

By incorporating 3-Deaza-UTP or its modified versions into cellular systems, researchers can:

Track changes in RNA synthesis: Using 3-Deaza-UTP as a metabolic label for newly synthesized RNA, followed by transcriptomic analysis, can reveal the impact of various stimuli or conditions on global gene expression and RNA processing.

Investigate enzyme activity and regulation: Changes in the levels or activity of enzymes involved in nucleotide metabolism or RNA synthesis, as influenced by 3-Deaza-UTP, can be correlated with proteomic data.

Uncover metabolic perturbations: Metabolomic profiling can identify alterations in cellular metabolic pathways resulting from the incorporation of 3-Deaza-UTP or its effects on pyrimidine (B1678525) nucleotide pools researchgate.netnih.gov. For example, 3-deazauridine, an UTP analog, has been used to study the differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation by analyzing its inhibitory effect on CTPS activity and its impact on nucleotide pools biorxiv.orglife-science-alliance.org.

This integrated approach can bridge the gap between genotype and phenotype, providing deeper insights into the complex interplay of biomolecules and how 3-Deaza-UTP influences cellular functions frontiersin.orgnih.gov.

Development of 3-Deaza-UTP-Based Probes for Real-time Cellular Imaging

The creation of 3-Deaza-UTP-based probes for real-time cellular imaging represents a significant future direction, enabling the dynamic visualization of RNA synthesis and related cellular processes in live cells. Real-time imaging offers advantages over traditional endpoint assays by allowing the observation of dynamic events, cellular responses to stimuli, and the localization of specific molecules over time biotium.comsigmaaldrich.comsigmaaldrich.comnih.gov.

Potential applications include:

Visualization of RNA synthesis: By conjugating fluorescent dyes to 3-Deaza-UTP, researchers can develop probes that are incorporated into nascent RNA, allowing for direct visualization of transcription sites and rates within living cells scispace.comresearchgate.net.

Tracking enzyme activity: Probes designed to interact with or be modified by specific enzymes in a 3-Deaza-UTP-dependent manner could serve as reporters for real-time enzyme activity, offering insights into enzyme kinetics and localization in a cellular context.

Monitoring cellular responses: Such probes could be used to monitor dynamic changes in RNA metabolism in response to drugs, environmental cues, or disease progression, providing a powerful tool for drug discovery and disease research nih.govnih.gov.

The development of modified nucleoside triphosphates, including those with fluorescent tags, is an active area of research, with some already being used for labeling nucleic acids nih.govbiosan-nsk.ru.

Further Elucidation of Mechanistic Nuances in Enzyme-Analog Interactions

A more detailed understanding of the mechanistic nuances governing the interactions between 3-Deaza-UTP and various enzymes is crucial for rational design of improved analogs and therapeutic strategies. This involves in-depth structural and kinetic studies.

Key areas of focus include:

Structural biology techniques: Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level insights into how 3-Deaza-UTP binds to and is processed by enzymes like RNA polymerases, CTP synthetase, and nucleases nih.govsartorius.com. This can reveal the precise molecular contacts and conformational changes induced by the analog.

Advanced kinetic assays: Detailed kinetic analyses, including pre-steady-state kinetics, can elucidate the rates of individual steps in enzyme-catalyzed reactions involving 3-Deaza-UTP, such as binding, catalysis, and product release nih.govsartorius.comglpbio.comkintekcorp.com. This can help quantify the analog's efficiency as a substrate or inhibitor.

Enzyme promiscuity and specificity: Investigating the tolerance of various natural and engineered polymerases to 3-Deaza-UTP and its derivatives can inform the design of analogs with tailored specificity for particular enzymatic pathways frontiersin.orgvu.ltnih.govacs.orgresearchgate.net. For example, studies have shown that some polymerases exhibit plasticity in substrate recognition, accepting synthetic nucleotide analogs vu.ltnih.gov.

Understanding these interactions at a molecular level is vital for predicting the biological effects of 3-Deaza-UTP and for guiding the development of more effective and selective tools or therapeutic agents.

Expanding Applications in Synthetic Biology and Functional Nucleic Acid Engineering

3-Deaza-UTP holds significant potential for expanding applications in synthetic biology and the engineering of functional nucleic acids. Synthetic biology aims to design and construct new biological parts, devices, and systems, or to re-design existing natural biological systems for useful purposes hudsonlabautomation.comwellcomeconnectingscience.org.

In this context, 3-Deaza-UTP can be utilized to:

Create modified RNA molecules: By incorporating 3-Deaza-UTP into RNA transcripts, researchers can generate RNA molecules with altered stability, folding properties, or resistance to degradation by nucleases. This is particularly relevant for developing stable RNA therapeutics or diagnostic tools researchgate.net.

Engineer novel functional nucleic acids: The unique electronic and steric properties imparted by the deaza modification can be leveraged to create new aptamers, ribozymes, or other functional nucleic acids with enhanced binding affinities, catalytic activities, or novel functionalities frontiersin.orgmdpi.com. Modified nucleoside triphosphates are increasingly used in in vitro selection techniques (SELEX) to generate such functional oligonucleotides frontiersin.orgnih.gov.

Develop synthetic gene circuits: Modified nucleotides can be integrated into synthetic gene circuits to introduce new regulatory elements or to fine-tune gene expression, offering greater control over cellular processes.

Advance genetic alphabet expansion: While 3-Deaza-UTP itself is a modified natural base, the principles of its modification can inform the design of entirely novel unnatural base pairs, further expanding the genetic alphabet and the capabilities of synthetic biology nsf.gov.

The ability to enzymatically synthesize modified nucleic acids using functionalized nucleoside triphosphates is a powerful tool in chemical biology and synthetic biology vu.ltacs.org.

Q & A

Basic: What experimental methodologies are recommended to validate the incorporation efficiency of 3-Deaza-UTP in RNA synthesis assays?

To assess incorporation efficiency, use competitive inhibition assays with natural UTP and radiolabeled 3-Deaza-UTP. Measure incorporation rates via gel electrophoresis or scintillation counting. Normalize data against control reactions lacking natural nucleotides. Calibration curves (e.g., varying 3-Deaza-UTP:UTP ratios) and statistical tests (ANOVA) are critical to quantify inhibitory effects . Include tables comparing incorporation rates across replicates, highlighting standard deviations and p-values to ensure robustness.

Basic: How can researchers ensure the structural integrity of 3-Deaza-UTP in long-term enzymatic studies?

Employ HPLC-MS or NMR spectroscopy to monitor degradation. Store aliquots at -80°C with stabilizers (e.g., EDTA for metal chelation). Periodic quality checks should include:

  • Retention time consistency (HPLC)
  • Mass-to-charge ratio (MS)
  • Peak purity analysis
    Document stability data in tables (e.g., degradation rates at different temperatures) and cross-reference with literature on nucleotide analogs .

Advanced: How should researchers design experiments to resolve contradictions in 3-Deaza-UTP’s reported effects on viral polymerase activity?

Adopt a multi-conditional experimental framework :

  • Variable pH/divalent cation concentrations to replicate conflicting study conditions.
  • Time-resolved kinetics to distinguish transient vs. sustained inhibition.
  • Structural modeling (e.g., molecular docking) to identify binding site disparities.
    Perform meta-analysis of existing data, tabulating IC50 values, assay conditions, and polymerase subtypes. Use regression models to isolate confounding variables (e.g., Mg²⁺ levels) .

Advanced: What strategies mitigate off-target effects of 3-Deaza-UTP in transcriptional profiling studies?

  • Control experiments : Compare RNA-seq datasets from treated vs. untreated samples.
  • Silencing RNA (siRNA) validation : Knock down suspected off-target pathways.
  • Dose-response curves to identify thresholds for nonspecific effects.
    Publish raw data in supplementary tables (e.g., differentially expressed genes with p-values) and align findings with prior studies using pathway enrichment tools like DAVID .

Basic: Which statistical approaches are optimal for analyzing dose-dependent cytotoxicity of 3-Deaza-UTP in cell culture models?

Use nonlinear regression (e.g., log-logistic models) to calculate EC50 values. Pair with flow cytometry for apoptosis/necrosis quantification. Include:

  • 95% confidence intervals for dose-response curves.
  • Heatmaps to visualize cytotoxicity across cell lines.
    Validate with positive controls (e.g., cisplatin) and cite protocols from kinase inhibitor studies for methodological rigor .

Advanced: How can researchers optimize the use of 3-Deaza-UTP in single-molecule fluorescence resonance energy transfer (smFRET) studies?

  • Fluorescent labeling : Attach Cy3/Cy5 dyes to RNA templates without disrupting 3-Deaza-UTP’s binding pocket.
  • Control experiments : Compare FRET efficiencies with natural UTP-containing RNAs.
  • Noise reduction : Use total internal reflection microscopy (TIRFM) to minimize background signals.
    Publish raw FRET trajectories and transition density plots, referencing studies on modified nucleotide analogs .

Basic: What are the best practices for synthesizing and characterizing 3-Deaza-UTP in vitro?

Follow solid-phase synthesis protocols with phosphoramidite chemistry. Validate purity via:

  • Reverse-phase HPLC (≥95% purity).
  • MALDI-TOF mass spectrometry for molecular weight confirmation.
    Include synthesis yield tables (e.g., mg/mL per reaction cycle) and troubleshooting notes (e.g., common side products) .

Advanced: How do researchers address the variability in 3-Deaza-UTP’s inhibition efficacy across homologous polymerases?

Conduct comparative kinetic analyses using:

  • Surface plasmon resonance (SPR) to measure binding affinities.
  • Pre-steady-state kinetics to isolate rate-limiting steps.
    Tabulate kinetic parameters (kcat, Km) for each polymerase and perform phylogenetic analysis to correlate efficacy with structural motifs .

Basic: What controls are essential when testing 3-Deaza-UTP as a chain terminator in reverse transcription assays?

  • Negative controls : Omit reverse transcriptase to rule out template degradation.
  • Positive controls : Use ddNTPs as known chain terminators.
  • Internal standards : Spike reactions with a non-inhibitory nucleotide analog.
    Document termination efficiency via gel electrophoresis densitometry or capillary sequencing .

Advanced: How can computational modeling enhance the design of 3-Deaza-UTP derivatives with improved specificity?

Apply molecular dynamics simulations to:

  • Predict binding free energies (ΔG) with target enzymes.
  • Identify steric clashes or electrostatic mismatches.
    Validate models with mutagenesis studies (e.g., active-site mutants) and publish Ramachandran plots/root-mean-square deviation (RMSD) tables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.